Welcome to the BenchChem Online Store!
molecular formula C8H14O B8548901 Octa-1,3-dien-1-OL CAS No. 51195-61-0

Octa-1,3-dien-1-OL

Cat. No. B8548901
M. Wt: 126.20 g/mol
InChI Key: HZYABSBSRWFZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05198598

Procedure details

The use of low palladium levels in the telomerization of conjugated dienes is disclosed in British patent No. 2,114,974. This patent teaches that when 1,4-butanediol, 1,5-pentanediol, and 1,6-hexanediol telomerized with butadiene, about a 61% yield of monoether based on butadiene can be realized by using a molar ratio of catalyst/diene equal to about 1/20,600. The patent also discloses that a large stoichiometric excess of diol is also necessary in order to obtain high yields of the desired monoether product. For best yields of monoether, the above patent also teaches that the optimum catalytic effect is obtained by combining the palladium catalyst with a nickel(II) compound and a base such as a quaternary ammonium hydroxide. The patent also discloses a method of removing the palladium catalyst with ion exchange resins from the reaction mixture after the reaction has been completed. The palladium levels are obviously not low enough to preclude the recovery step; an operation which the present invention eliminates. U.S. Pat. No. 3,746,749 discloses that octadienyl esters of adipic acid can be prepared in 86% yield by employing a molar ratio of Pd/Acid/Butadiene equal to 1/12,300/56,000 and octadienyl esters of fumaric acid can be prepared in 67% yield by employing a molar ratio of Pd/Acid/Butadiene equal to 1/60,000/28,000. However, these low palladium levels are used in conjunction with from 0.1 to 10 moles of an alkali metal salt of a carboxylic acid/mole of carboxylic acid. U.S. Pat. No. 4,417,079 teaches the telomerization of butadiene with water containing CO2 to produce octadienyl alcohol by introducing liquified butadiene continuously at the rate of 70 grams per hour at 80° C. for an hour. EP 287,066 teaches the telomerization of butadiene with water in a solvent such as sulfolane by continuous addition of butadiene to give a decreased amount of insoluble polymer. U.S. Pat. No. 4,146,738 teaches telomerization of a diolefin with a C1-8 alkanol in the presence of a palladium catalyst system in which the number of phosphine ligands is controlled by oxidation The diolefin is added such that it is replenished as it is consumed either in incremental portions or continuously as indicated by pressure drop. The patent further teaches in example 5 that the non-continuous addition of butadiene to isopropanol at a Pd/butadiene ratio equal to 1/3760 produces a product which is 49% octatriene in an overall yield based on butadiene of about 45%. In example 7 which employs the same reaction conditions as example 5, butadiene is added continuously. The product contains a large percentage of the octadienyl ether of isopropanol and a greatly diminished amount of octatriene (1.6%) but the total product yield based on butadiene decreased to about 31%. The process according to the present invention produces high yields of the octadienyl ethers of polyols while utilizing a Pd/butadiene ratio of no more than 1/10,000 in the presence of a secondary alcohol such as isopropanol as a solvent. The product contains only a small amount of octadienyl ether of the secondary alcohol solvent and less than about 12% by weight octatriene but in a yield based on alkadiene of greater than 80%. The process according to the present invention utilizes significantly lower amounts of expensive palladium catalyst and an alcohol solvent. The process according to the invention surprisingly produces little of the octadienyl ether of secondary alcohol solvent. GB 1,248,593 teaches the telomerization of butadiene with alkanols in the presence of a palladium catalyst. It is not clear whether the patent teaches a continuous addition of butadiene. For instance, in example 6, methanol is reacted "under a butadiene atmosphere for 4 hours at 30° C. The initially slow absorption increased steadily." The Pd/butadiene ratio employed is about 1/1,000. J. prakt. Chemie 315, 1067-76 (1973) teaches the continuous reaction of ethanol with butadiene in the presence of a palladium catalyst wherein the Pd/butadiene ratio is about 1/10,000. The yield of the octadienyl ether of ethanol is about 9.4% based on butadiene. U.S. Pat. No. 4,006,192 discloses the preparation of the di- and tri-1-( 2,7-octadienyl) ethers of trimethylolpropane by reaction of trimethylolpropane and butadiene using a catalyst prepared from palladium compounds, alkali metal salts of weak acids and phosphines. The teaching includes the disclosure that the Pd/butadiene ratio can be equal to from 1/1,000 to 1/100,000 and that the butadiene is added all at once. About 24% by weight of octatriene is formed along with the mono-, di- and tri-1-(2,7-octadienyl) ethers of trimethylolpropane.
[Compound]
Name
dienes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
octadienyl esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
alkali metal salt
Quantity
5.05 (± 4.95) mol
Type
reactant
Reaction Step Five
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Ten
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eleven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Thirteen
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Fourteen
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Fifteen
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step 16
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step 17
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 18
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 19
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 20
[Compound]
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 21
[Compound]
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 22
[Compound]
Name
quaternary ammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 23
Quantity
0 (± 1) mol
Type
reactant
Reaction Step 24
Yield
61%

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:6])[CH2:2][CH2:3][CH2:4]O.[CH2:7](O)[CH2:8][CH2:9][CH2:10]CO.C(O)CCCCCO.C=CC=C.C(O)(=O)/C=C/C(O)=O.C(=O)=O>[Pd].[Ni+2].O>[CH:1]([OH:6])=[CH:2][CH:3]=[CH:4][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
dienes
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
octadienyl esters
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C\C(=O)O)(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Five
Name
alkali metal salt
Quantity
5.05 (± 4.95) mol
Type
reactant
Smiles
Step Six
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Ten
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Eleven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Twelve
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCO)O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni+2]
Step Fourteen
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Fifteen
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step 16
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step 17
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step 18
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCO)O
Step 19
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCO)O
Step 20
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step 21
Name
diene
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 22
Name
diol
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 23
Name
quaternary ammonium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 24
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain high
CUSTOM
Type
CUSTOM
Details
yields of the desired monoether product
CUSTOM
Type
CUSTOM
Details
For best yields of monoether
CUSTOM
Type
CUSTOM
Details
is obtained
CUSTOM
Type
CUSTOM
Details
of removing the palladium catalyst with ion exchange resins from the reaction mixture after the reaction
CUSTOM
Type
CUSTOM
Details
can be prepared in 86% yield
CUSTOM
Type
CUSTOM
Details
can be prepared in 67% yield

Outcomes

Product
Name
Type
product
Smiles
C(=CC=CCCCC)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 61%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.